Denoral

Description

Properties

CAS No. |

58653-46-6 |

|---|---|

Molecular Formula |

C58H74Cl4IN5O2 |

Molecular Weight |

1141.9 g/mol |

IUPAC Name |

2-amino-1-phenylpropan-1-ol;1-[(4-chlorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;4-(1-methylazepan-1-ium-1-yl)-2,2-diphenylbutanamide;iodide;trihydrochloride |

InChI |

InChI=1S/C26H27ClN2.C23H30N2O.C9H13NO.3ClH.HI/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22;1-25(17-10-2-3-11-18-25)19-16-23(22(24)26,20-12-6-4-7-13-20)21-14-8-5-9-15-21;1-7(10)9(11)8-5-3-2-4-6-8;;;;/h1-16,26H,17-21H2;4-9,12-15H,2-3,10-11,16-19H2,1H3,(H-,24,26);2-7,9,11H,10H2,1H3;4*1H/b10-7+;;;;;; |

InChI Key |

WQODYLDHLGFONI-DZTBTNRQSA-N |

Isomeric SMILES |

CC(C(C1=CC=CC=C1)O)N.C[N+]1(CCCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl.[I-] |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N.C[N+]1(CCCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl.[I-] |

Origin of Product |

United States |

An In-depth Technical Guide to the Core Active Ingredients of Denoral

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action for the three core active ingredients in the oral care formulation Denoral: Sodium Fluoride (B91410), Triclosan (B1682465), and Potassium Nitrate (B79036). This document details the biochemical and physiological pathways through which these agents exert their therapeutic effects, supported by quantitative data from pertinent studies and detailed experimental protocols.

Sodium Fluoride: The Anti-Caries Agent

Sodium Fluoride (NaF) is a cornerstone of dental caries prevention. Its primary role is to shift the balance from demineralization of tooth enamel to remineralization, thereby strengthening the tooth structure against acid attacks from cariogenic bacteria.

Mechanism of Action

The anti-caries effect of sodium fluoride is multifactorial, involving direct interaction with the tooth mineral, influence on the demineralization-remineralization dynamics, and antimicrobial activity against oral pathogens.

-

Enhancement of Remineralization and Inhibition of Demineralization: Fluoride ions adsorb to the surface of enamel crystals, particularly in areas of early demineralization. In the acidic environment created by plaque bacteria, fluoride, along with calcium and phosphate (B84403) ions from saliva, facilitates the remineralization process. This leads to the formation of a more acid-resistant enamel crystal structure. The presence of fluoride in the oral fluids, even at low concentrations, can significantly slow down the demineralization process during an acid challenge.[1][2]

-

Formation of Fluorapatite (B74983): Fluoride ions can substitute for hydroxyl groups in the hydroxyapatite (B223615) crystal lattice of enamel, forming fluorapatite (Ca₁₀(PO₄)₆F₂).[3] Fluorapatite is thermodynamically more stable and less soluble in acidic conditions than hydroxyapatite, making the enamel more resistant to decay.[3]

-

Antimicrobial Effects: Sodium fluoride can inhibit the metabolic activity of cariogenic bacteria, such as Streptococcus mutans.[3] Fluoride ions can interfere with bacterial enzymes, particularly those involved in glycolysis, which is the pathway bacteria use to produce acid from sugars.[1][3] This reduces the overall acid production in dental plaque.

Signaling Pathways and Molecular Interactions

The interaction of fluoride with tooth enamel is primarily a chemical process. The key reactions involve the dissolution of hydroxyapatite and the precipitation of fluorapatite.

Caption: Demineralization-Remineralization Cycle with Fluoride.

Quantitative Data

| Parameter | Concentration | Effect | Reference |

| Fluoride in Solution | 226 ppm | Reached beginning microhardness of demineralized enamel after 28 days of pH cycling. | |

| Fluoride in Solution | 500 ppm | High remineralization of artificially carious enamel. | |

| Fluoride in Solution | 0.1 - 10.0 ppm | Proportional relationship between fluoride concentration and dentinal lesion remineralization. | [4] |

| Silver Diamine Fluoride | 38% (44,800 ppm F⁻) | Maximum occlusion of dentinal tubules in an in-vitro study. | [5] |

Experimental Protocols

In Vitro pH-Cycling Model for Caries Remineralization:

This model simulates the dynamic pH changes that occur in the oral cavity.[6]

-

Specimen Preparation: Bovine or human enamel blocks are prepared and polished. Baseline surface microhardness is measured.

-

Artificial Caries Creation: Specimens are immersed in a demineralizing solution (e.g., 2.2 mM calcium chloride, 2.2 mM monosodium phosphate, 0.05 M acetic acid, pH 4.6) for a specific duration (e.g., 96 hours) to create artificial caries lesions.[7]

-

pH Cycling:

-

Demineralization: Specimens are immersed in a demineralizing solution for a set period (e.g., 3 hours) daily.

-

Treatment: Specimens are treated with a fluoride-containing solution or toothpaste slurry (e.g., 1 part toothpaste to 3 parts water) for a short duration (e.g., 2 minutes) twice daily.

-

Remineralization: Specimens are stored in a remineralizing solution (artificial saliva) for the remainder of the day.

-

-

Analysis: After a set number of cycles (e.g., 14-28 days), the specimens are analyzed for changes in surface microhardness, and lesion depth can be assessed using techniques like polarized light microscopy or quantitative light-induced fluorescence.[8]

Triclosan: The Antimicrobial Agent

Triclosan is a broad-spectrum antimicrobial agent effective against a wide range of oral bacteria, including those associated with plaque and gingivitis.

Mechanism of Action

Triclosan's antimicrobial activity is concentration-dependent.

-

Bacteriostatic Effect (at low concentrations): Triclosan primarily inhibits the bacterial enzyme enoyl-acyl carrier protein reductase (ENR), which is crucial for fatty acid synthesis.[9][10] By binding to the active site of ENR, triclosan blocks the synthesis of fatty acids necessary for building and maintaining bacterial cell membranes.[9] This leads to the inhibition of bacterial growth.[9]

-

Bactericidal Effect (at high concentrations): At higher concentrations, triclosan can disrupt the integrity of the bacterial cell membrane, leading to the leakage of cellular contents and cell death.[9][11] It can also induce oxidative stress within bacterial cells, causing damage to DNA, proteins, and lipids.[9]

Signaling Pathways and Molecular Interactions

The primary target of triclosan at low concentrations is the bacterial fatty acid synthesis pathway.

Caption: Mechanism of action of Triclosan.

Quantitative Data

| Parameter | Concentration | Organism | Effect | Reference |

| Minimum Inhibitory Concentration (MIC) | 8 µg/mL | S. mutans | Inhibition of growth. | [12] |

| Bacteriostatic Concentration | ~200 ng/mL | E. coli | Prevents cell growth. | [11] |

| Bactericidal Concentration | >10 µg/mL | E. coli | Disrupts plasma membrane integrity, leading to cell death. | [11] |

| In Soap Solution | 0.3% | 20 bacterial strains | No significant difference in bactericidal activity compared to plain soap during a 20-second wash. | [13][14] |

Experimental Protocols

In Vitro Bactericidal Effect of Triclosan-Containing Soap:

This protocol assesses the effectiveness of triclosan in a simulated handwashing scenario.[14]

-

Bacterial Strains: A panel of relevant bacterial strains (e.g., as proposed by the FDA) is cultured.

-

Soap Solutions: Plain soap and triclosan-containing soap solutions are prepared at a specific concentration (e.g., 0.3% triclosan).

-

Exposure: Bacterial cultures are exposed to the soap solutions for a defined period (e.g., 20 seconds) at controlled temperatures (e.g., 22°C and 40°C) to mimic handwashing conditions.

-

Neutralization and Plating: The action of the soap is stopped using a neutralizer, and the surviving bacteria are enumerated by plating on appropriate growth media.

-

Analysis: The reduction in bacterial counts is compared between the plain soap and the triclosan-containing soap to determine the added bactericidal effect of triclosan.

Potassium Nitrate: The Desensitizing Agent

Potassium nitrate is the active ingredient in Denoral responsible for alleviating dentin hypersensitivity, which is characterized by short, sharp pain arising from exposed dentin in response to stimuli.

Mechanism of Action

The mechanism of action of potassium nitrate is based on the "hydrodynamic theory" of dentin hypersensitivity. This theory posits that stimuli (e.g., cold, air) cause movement of the fluid within the dentinal tubules, which in turn stimulates the nerve endings in the dental pulp, causing pain.

Potassium nitrate works by depolarizing the nerve endings.[15][16] Potassium ions (K⁺) from the toothpaste diffuse through the open dentinal tubules and increase the extracellular potassium concentration around the nerve fibers.[17][18] This sustained increase in extracellular K⁺ alters the resting potential of the nerve, making it less excitable and preventing it from repolarizing after being stimulated.[18][19] Consequently, the nerve is unable to transmit pain signals to the brain.[19][20]

Signaling Pathways and Molecular Interactions

The action of potassium nitrate is at the level of the nerve cell membrane potential.

Caption: Mechanism of action of Potassium Nitrate.

Quantitative Data

| Parameter | Concentration | Assessment Method | Effect | Reference |

| Potassium Nitrate Toothpaste | 5% | Electrical and cold air stimulus | Significant desensitization of hypersensitive teeth over a 4-week period. | [21] |

| Potassium Nitrate Mouthwash | 3% | Evaporative and thermal stimuli (Visual Analogue Scale) | Statistically significant decrease in sensitivity score over 4 weeks. | [22] |

| Potassium Nitrate Solution | 2.5% and 5% | Evaporative (air) stimuli (Visual Analogue Scale) | Application for two minutes daily for five days. | [23] |

| Potassium Nitrate Gel | 5%, 10%, and 35% | Prior to in-office bleaching | Effective in reducing the prevalence and intensity of tooth sensitivity. | [24] |

Experimental Protocols

Clinical Trial for Dentin Hypersensitivity:

This protocol outlines a typical clinical trial to evaluate the efficacy of a desensitizing agent.[21][22]

-

Subject Recruitment: Subjects with a self-reported history of dentin hypersensitivity and clinically confirmed sensitive teeth are recruited.

-

Baseline Assessment: The sensitivity of affected teeth is assessed using standardized stimuli:

-

Evaporative Stimulus: A one-second application of air from a dental unit syringe.

-

Thermal Stimulus: Application of a cold stimulus.

-

Tactile Stimulus: Use of a dental explorer or a specialized device like the Yeaple Probe.

-

Pain Measurement: Subjects rate their pain intensity on a Visual Analogue Scale (VAS), where 0 is no pain and 100 is the worst imaginable pain.

-

-

Randomization and Blinding: Subjects are randomly assigned to a treatment group (e.g., 5% potassium nitrate toothpaste) or a control group (placebo or standard fluoride toothpaste) in a double-blind manner.

-

Treatment Period: Subjects use the assigned toothpaste twice daily for a specified period (e.g., 4 weeks).

-

Follow-up Assessments: Sensitivity is reassessed at specific time points (e.g., 2 and 4 weeks) using the same methods as the baseline assessment.

-

Statistical Analysis: The change in sensitivity scores from baseline is compared between the treatment and control groups to determine the efficacy of the potassium nitrate.

References

- 1. podj.com.pk [podj.com.pk]

- 2. Mechanisms of action of fluoride for caries control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Sodium fluoride? [synapse.patsnap.com]

- 4. Mineralization of Dentinal Lesions with Different Concentrations of Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative evaluation of remineralizing effect of fluoride and nonfluoride agents on artificially induced caries using different advanced imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocols to Study Dental Caries In Vitro: pH Cycling Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Qualitative and Quantitative Profiling of Enamel Remineralizing Potential of Fluoride Varnishes Incorporating Bioactive Glass, Dicalcium Phosphate Dihydrate, and Modified MTA: A Raman Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dent.meikai.ac.jp [dent.meikai.ac.jp]

- 9. What is the mechanism of Triclosan? [synapse.patsnap.com]

- 10. Triclosan - Wikipedia [en.wikipedia.org]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Bactericidal effects of triclosan in soap both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reduction in Dental Hypersensitivity with Nano-Hydroxyapatite, Potassium Nitrate, Sodium Monoflurophosphate and Antioxidants# [opendentistryjournal.com]

- 16. jacksonavedental.com [jacksonavedental.com]

- 17. dentalcare.com [dentalcare.com]

- 18. dentalcare.com [dentalcare.com]

- 19. thejcdp.com [thejcdp.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Clinical evaluation of a new treatment for dentinal hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evaluation of the clinical efficacy of potassium nitrate desensitizing mouthwash and a toothpaste in the treatment of dentinal hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. Effect of potassium nitrate on tooth sensitivity during in-office bleaching: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of the Active Ingredients in Denoral®

Disclaimer: The following technical guide is a comprehensive review of the chemical properties of the active ingredients commonly found in the Denoral® brand of oral care products. "Denoral" itself is a trade name and not a specific chemical compound. This document is intended for researchers, scientists, and drug development professionals.

The primary active ingredients identified in various formulations of Denoral® toothpaste include Sodium Fluoride, Triclosan, and Potassium Nitrate (B79036).[1][2][3][4] This guide will provide an in-depth analysis of the chemical properties of each of these components.

Sodium Fluoride (NaF)

Sodium Fluoride is an inorganic salt widely used in dental products for its ability to prevent tooth decay.[1][5] It functions by promoting the remineralization of tooth enamel and making it more resistant to acid attacks from plaque bacteria.[5][6]

Chemical Properties of Sodium Fluoride

| Property | Value | Reference |

| Molecular Formula | NaF | |

| Molar Mass | 41.98817 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 993 °C | |

| Boiling Point | 1695 °C | |

| Solubility in Water | 4.13 g/100 mL at 20 °C | |

| pKa | Not applicable (strong electrolyte) | |

| PubChem CID | 5235 |

Experimental Protocols for Characterization

Determination of Melting Point: The melting point of Sodium Fluoride can be determined using a standard capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded as the melting point.

Solubility Analysis: The solubility of Sodium Fluoride in water can be determined by preparing a saturated solution at a specific temperature (e.g., 20 °C). A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining NaF is measured. The solubility is then calculated in grams per 100 mL of water.

Mechanism of Action in Dental Care

The primary mechanism of Sodium Fluoride in preventing dental caries involves its interaction with the hydroxyapatite (B223615) in tooth enamel.

Triclosan

Triclosan is a broad-spectrum antibacterial and antifungal agent.[2][6] Its inclusion in toothpaste formulations is aimed at controlling plaque and gingivitis.[6]

Chemical Properties of Triclosan

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇Cl₃O₂ | |

| Molar Mass | 289.54 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 55-57 °C | |

| Boiling Point | 120 °C at 0.05 mmHg | |

| Solubility in Water | 10 mg/L at 20 °C | |

| pKa | 7.9 | |

| PubChem CID | 5564 |

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment: The purity of a Triclosan sample can be determined using reverse-phase HPLC with a C18 column. A suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, is used to elute the compound. Detection is typically performed using a UV detector at a wavelength of approximately 280 nm.

Determination of pKa: The pKa of Triclosan can be determined by potentiometric titration. A solution of Triclosan in a suitable solvent (e.g., a water-ethanol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.

Antimicrobial Mechanism of Action

Triclosan exhibits its antimicrobial effects primarily by inhibiting the enzyme enoyl-acyl carrier protein reductase (ENR), which is essential for fatty acid synthesis in bacteria.

Potassium Nitrate (KNO₃)

Potassium Nitrate is included in toothpaste formulations to address tooth sensitivity (dentin hypersensitivity).[1][2][6][7]

Chemical Properties of Potassium Nitrate

| Property | Value | Reference |

| Molecular Formula | KNO₃ | |

| Molar Mass | 101.1032 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 334 °C | |

| Boiling Point | Decomposes at 400 °C | |

| Solubility in Water | 31.6 g/100 mL at 20 °C | |

| pKa | Not applicable (strong electrolyte) | |

| PubChem CID | 24434 |

Experimental Protocols for Characterization

Ion Chromatography for Purity Analysis: The purity of Potassium Nitrate can be assessed using ion chromatography. An aqueous solution of the sample is injected into the system, and the concentrations of potassium (K⁺) and nitrate (NO₃⁻) ions are determined by their retention times and detector responses, which are compared to known standards.

Thermal Gravimetric Analysis (TGA): TGA can be used to study the thermal decomposition of Potassium Nitrate. A sample is heated at a controlled rate in a controlled atmosphere, and its mass is continuously monitored. The temperature at which decomposition begins (around 400 °C) can be accurately determined.

Mechanism of Action in Treating Dentin Hypersensitivity

Potassium Nitrate works by depolarizing the nerves within the dentin, making them less responsive to stimuli that cause pain.

Experimental Workflow for Toothpaste Formulation Analysis

The following diagram outlines a general workflow for the chemical analysis of a toothpaste formulation containing these active ingredients.

References

- 1. healthpotli.com [healthpotli.com]

- 2. aureatehealthcare.com [aureatehealthcare.com]

- 3. healthmug.com [healthmug.com]

- 4. 1mg.com [1mg.com]

- 5. DENORAL TOOTHPASTE 70 GM Price, Uses, Side Effects & Substitutes | Medkart [medkart.in]

- 6. Denoral Toothpaste 70 GM | Order Denoral Toothpaste 70 GM Online at Truemeds [truemeds.in]

- 7. tnmeds.com [tnmeds.com]

An In-depth Technical Guide to the Molecular Structure and Activity Relationship of Denoral's Core Components

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and activity relationships of the core components of Denoral, a combination drug formulation. As Denoral is a mixture of active pharmaceutical ingredients, this document delineates the individual characteristics of its principal organic constituents: N-Methyl buzepide (B11999227), (+)-Norephedrine, and Clocinizine. The guide elucidates the molecular structure, mechanism of action, structure-activity relationships, and relevant signaling pathways for each component. Quantitative data, where available, is presented in tabular format, and detailed experimental protocols for key biological assays are described. Visualizations of signaling pathways and experimental workflows are provided using Graphviz to facilitate a deeper understanding of the complex interactions and functional activities of these compounds.

Introduction

Denoral is a pharmaceutical preparation composed of multiple active ingredients, including N-Methyl buzepide, (+)-Norephedrine, and Clocinizine, along with inorganic acids. Due to its nature as a mixture, a singular molecular structure or a unified structure-activity relationship (SAR) cannot be ascribed to "Denoral" as a whole. Therefore, a comprehensive understanding of its pharmacological profile necessitates an individual analysis of each of its primary organic components. This guide provides an in-depth technical overview of these components to inform researchers, scientists, and drug development professionals.

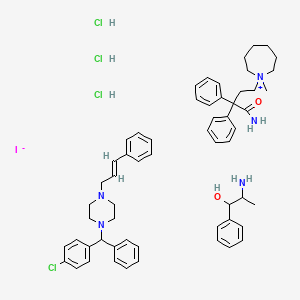

N-Methyl buzepide

N-Methyl buzepide is an active moiety with anticholinergic properties, acting as a muscarinic antagonist.[1]

Molecular Structure

-

IUPAC Name: 4-(1-methylazepan-1-ium-1-yl)-2,2-diphenylbutanamide

-

Molecular Formula: C₂₃H₃₁N₂O⁺

-

Molecular Weight: 351.5 g/mol

-

Chemical Structure:

-

Features a quaternary ammonium (B1175870) group within an azepane ring, which is crucial for its interaction with the target receptor.

-

Possesses two phenyl rings attached to a central carbon, contributing to its lipophilicity and binding characteristics.

-

A butanamide moiety completes the structure.

-

Structure-Activity Relationship (SAR)

The anticholinergic activity of N-Methyl buzepide is primarily attributed to its ability to competitively inhibit muscarinic acetylcholine (B1216132) receptors. The key structural features contributing to its activity include:

-

Quaternary Ammonium Group: The positively charged nitrogen is a critical feature for binding to the anionic site of the muscarinic receptor. The methyl group on the nitrogen is a common feature in many muscarinic antagonists.

-

Azepane Ring: This seven-membered heterocyclic ring serves as a bulky substituent on the nitrogen, influencing the binding affinity and selectivity.

-

Diphenyl Groups: The two phenyl rings provide hydrophobic interactions with the receptor, enhancing binding affinity.

-

Butanamide Chain: The length and composition of the alkyl chain connecting the quaternary amine to the diphenylacetamide moiety are important for optimal positioning within the receptor binding pocket.

Mechanism of Action and Signaling Pathway

N-Methyl buzepide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs). M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[2] By blocking the binding of the endogenous agonist acetylcholine, N-Methyl buzepide inhibits the downstream signaling cascades initiated by these receptors.

The antagonism of Gq/11-coupled receptors (M1, M3, M5) by N-Methyl buzepide prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.[3]

The antagonism of Gi/o-coupled receptors (M2, M4) prevents the inhibition of adenylyl cyclase, thereby indirectly modulating cyclic AMP (cAMP) levels.[4]

Quantitative Data

| Compound | Receptor Subtype | Ki (nM) |

| Olanzapine (for comparison) | M1 | 1.9 |

| M2 | 18 | |

| M3 | 25 | |

| M4 | 13 | |

| Table 1: Comparative muscarinic receptor binding affinities. |

Experimental Protocols

Muscarinic Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for muscarinic receptors.[6]

-

Objective: To determine the equilibrium dissociation constant (Ki) of N-Methyl buzepide for each muscarinic receptor subtype (M1-M5).

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single human muscarinic receptor subtype.

-

Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (N-Methyl buzepide).

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[6]

-

(+)-Norephedrine

(+)-Norephedrine, also known as d-norephedrine, is a sympathomimetic amine. It is a stereoisomer of norephedrine (B3415761).[7]

Molecular Structure

-

IUPAC Name: (1S,2R)-2-amino-1-phenylpropan-1-ol

-

Molecular Formula: C₉H₁₃NO

-

Molecular Weight: 151.21 g/mol

-

Chemical Structure:

-

A phenethylamine (B48288) backbone with a methyl group at the alpha-carbon and a hydroxyl group at the beta-carbon.

-

The specific stereochemistry (1S,2R) defines this particular isomer.

-

Structure-Activity Relationship (SAR)

The sympathomimetic activity of phenylpropanolamines like (+)-Norephedrine is influenced by several structural features:

-

Phenethylamine Core: This is the basic scaffold for interaction with adrenergic receptors.

-

Hydroxyl Group on the Beta-Carbon: This group is important for direct agonist activity at adrenergic receptors.

-

Alpha-Methyl Group: The presence of a methyl group on the alpha-carbon can influence the selectivity for different adrenergic receptor subtypes and also affects metabolic stability.

-

Stereochemistry: The stereoisomers of norephedrine exhibit different potencies and activities. For instance, (-)-norephedrine has been shown to be more potent in inhibiting gastric transit in rats than (+)-norephedrine.[8] The stereochemistry at both the alpha and beta carbons is critical for the interaction with the chiral binding pockets of adrenergic receptors.[7]

Mechanism of Action and Signaling Pathway

(+)-Norephedrine acts as an agonist at adrenergic receptors, primarily alpha and beta-1 adrenergic receptors, and also functions as a norepinephrine (B1679862) reuptake inhibitor.[9] Adrenergic receptors are GPCRs that are activated by the endogenous catecholamines norepinephrine and epinephrine.

-

Alpha-1 Adrenergic Receptors (Gq-coupled): Activation of these receptors leads to the stimulation of phospholipase C, resulting in an increase in intracellular IP3 and DAG, which in turn mobilizes intracellular calcium and activates protein kinase C.[10] This typically leads to smooth muscle contraction.

-

Beta-1 Adrenergic Receptors (Gs-coupled): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA).[11] In the heart, this results in increased heart rate and contractility.

Quantitative Data

Specific EC50 values for (+)-Norephedrine at various adrenergic receptor subtypes are not consistently reported in readily available literature. However, a study on human platelet membranes reported an EC50 value of 1 µM for (+/-)-norephedrine in stimulating GTPase activity via alpha-2 adrenergic receptors.[12] Another study on rabbit aortic smooth muscle cells showed that norepinephrine has an EC50 of approximately 0.3 µM for decreasing alpha-1 adrenergic receptor mRNA levels.[13]

| Compound | Assay | Receptor | EC50 |

| (+/-)-Norephedrine | GTPase activity stimulation | α2-adrenergic | 1 µM |

| Norepinephrine (for comparison) | α1-AR mRNA decrease | α1-adrenergic | ~0.3 µM |

| Table 2: Comparative adrenergic receptor activity. |

Experimental Protocols

Adrenergic Receptor Functional Assay (Calcium Flux)

This assay measures the functional response (e.g., calcium mobilization) of cells expressing adrenergic receptors upon stimulation with an agonist.

-

Objective: To determine the functional potency (EC50) of (+)-Norephedrine at Gq-coupled adrenergic receptors (e.g., α1).

-

Methodology:

-

Cell Culture: Plate cells stably expressing the adrenergic receptor of interest in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of the test agonist ((+)-Norephedrine) to the wells.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.

-

Clocinizine

Clocinizine is a first-generation antihistamine belonging to the diphenylmethylpiperazine class.[14]

Molecular Structure

-

IUPAC Name: 1-[(4-chlorophenyl)(phenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

-

Molecular Formula: C₂₆H₂₇ClN₂

-

Molecular Weight: 402.97 g/mol

-

Chemical Structure:

-

A central piperazine (B1678402) ring.

-

A diphenylmethyl group attached to one nitrogen of the piperazine ring, with a chlorine substituent on one of the phenyl rings.

-

A cinnamyl group attached to the other nitrogen of the piperazine ring.

-

Structure-Activity Relationship (SAR)

The antihistaminic activity of diphenylmethylpiperazine derivatives like Clocinizine is influenced by:

-

Diphenylmethyl Moiety: The two aryl rings are essential for high-affinity binding to the H1 receptor. The para-chloro substituent on one of the phenyl rings can modulate the electronic properties and binding affinity.

-

Piperazine Ring: This heterocyclic core serves as a scaffold and its basic nitrogen atoms are important for interaction with the receptor.

-

N-Substituent: The nature of the substituent on the second nitrogen of the piperazine ring influences the compound's properties, including its duration of action and potential for side effects. The cinnamyl group in Clocinizine contributes to its overall lipophilicity.

Mechanism of Action and Signaling Pathway

Clocinizine acts as an inverse agonist at the histamine (B1213489) H1 receptor.[15] The H1 receptor is a GPCR that primarily couples to Gq/11 proteins.[16] By binding to the H1 receptor, Clocinizine stabilizes the inactive conformation of the receptor, thereby reducing its basal activity and competitively inhibiting the binding of histamine.

The inhibition of H1 receptor activation by Clocinizine prevents the Gq/11-mediated activation of phospholipase C, leading to a reduction in the production of IP3 and DAG. This, in turn, decreases intracellular calcium levels and PKC activation, thereby mitigating the downstream effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[16]

Quantitative Data

| Compound | Receptor | Ki (nM) |

| Hydroxyzine (for comparison) | H1 | 21 |

| Table 3: Comparative H1 receptor binding affinity. |

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for the H1 receptor.

-

Objective: To determine the inhibition constant (Ki) of Clocinizine for the H1 receptor.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the unlabeled test compound (Clocinizine).

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value from the resulting competition curve and calculate the Ki using the Cheng-Prusoff equation.

-

Conclusion

Denoral's pharmacological activity is a composite of the individual actions of its components. N-Methyl buzepide contributes anticholinergic effects through muscarinic receptor antagonism. (+)-Norephedrine provides sympathomimetic activity via its interaction with adrenergic receptors. Clocinizine imparts antihistaminic effects by acting as an inverse agonist at H1 receptors. A thorough understanding of the molecular structure, structure-activity relationships, and mechanisms of action of each of these components is essential for predicting the overall therapeutic and potential adverse effects of Denoral. The experimental protocols detailed in this guide provide a framework for the further characterization of these and similar compounds in a drug discovery and development setting. Further research is warranted to obtain specific quantitative activity and binding data for each of the active ingredients of Denoral to more precisely define its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. smpdb.ca [smpdb.ca]

- 15. PathWhiz [pathbank.org]

- 16. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Evolution of Chlorhexidine Oral Rinses: A Technical Guide

Introduction: Chlorhexidine (B1668724) has long been regarded as the gold standard in antimicrobial oral rinses, pivotal in the management of plaque and gingivitis. This technical whitepaper delves into the historical development of chlorhexidine-based oral rinses, from their initial discovery to the refinement of formulations used in clinical practice today. It provides an in-depth analysis of the key experimental data that established its efficacy, detailed methodologies of seminal studies, and a molecular look at its mechanism of action.

Historical Milestones in Chlorhexidine Development

The journey of chlorhexidine from a general antiseptic to a cornerstone of dental care is marked by key discoveries and clinical evaluations.

-

1940s: Chlorhexidine was first synthesized in the 1940s by Imperial Chemical Industries in England during research into antimalarial agents.[1][2]

-

1950s: It was initially marketed in 1954 as a general antiseptic for skin and wound cleansing under the brand name Hibitane.[3] Its first commercial introduction as a disinfectant and topical antiseptic was in the United Kingdom in 1957.[3]

-

1969: The first investigation into the plaque-inhibiting properties of chlorhexidine was conducted by Schroeder.[4]

-

1970s: This decade was pivotal for chlorhexidine's entry into dentistry. The landmark study by Löe and Schiött in 1970 demonstrated that a 0.2% chlorhexidine gluconate mouth rinse could effectively prevent plaque formation and the development of gingivitis.[3] This study laid the groundwork for its widespread adoption in oral healthcare. In the United States, a 4% chlorhexidine gluconate solution was introduced as a skin cleanser under the name "Hibiclens".[3] By 1976, the plaque-fighting benefits of chlorhexidine mouthwash were more widely recognized.[5]

Formulations and Concentrations

Chlorhexidine is a cationic polybiguanide, and due to the base molecule's poor water solubility, it is primarily used in salt forms.[3]

-

Available Forms: The most common forms are chlorhexidine digluconate, acetate, and hydrochloride.[2] Chlorhexidine digluconate is the most frequently used salt in oral rinses due to its water solubility.[6]

-

Concentrations in Oral Rinses: The two most extensively studied and utilized concentrations in oral rinses are 0.12% and 0.2%.[1][2] While some studies have shown a statistically significant, albeit small, advantage for the 0.2% concentration in plaque inhibition, the clinical relevance of this difference is often considered negligible.[6] For reducing gingival inflammation, no significant difference has been found between the two concentrations.[6]

Quantitative Efficacy Data

Numerous clinical trials have quantified the effectiveness of chlorhexidine oral rinses in reducing plaque and gingivitis.

| Parameter | Chlorhexidine Concentration | Efficacy Metric | Key Findings | References |

| Plaque Inhibition | 0.12% vs. 0.2% | Weighted Mean Difference (Quigley & Hein Plaque Index) | A meta-analysis showed a small but statistically significant difference favoring 0.2% CHX (WMD: 0.10, 95% CI [0.03-0.17]). | [6] |

| Gingivitis Reduction | 0.12% vs. 0.2% | Gingival Index | No significant difference was found between the two concentrations in reducing gingival inflammation. | [6] |

| Gingivitis Reduction (vs. Placebo) | Not specified | Reduction in Gingival Index (GI) | After 4-6 weeks, CHX mouthrinse reduced GI by 0.21 (95% CI 0.11 to 0.31) compared to placebo in individuals with mild gingivitis. | [4] |

| Substantivity | 0.12% and 0.2% | Duration of Antimicrobial Activity | Substantivity is greater with 0.2% CHX compared to 0.12% CHX. Rinsing for a longer duration (1 minute vs. 30 seconds) significantly increases substantivity. | [7] |

| Substantivity (Post-Rinse) | 0.12% | Retention in Oral Cavity | Chlorhexidine is retained in the oral cavity for at least 4 hours after rinsing. | [8] |

| Bacterial Reduction | Not specified | Reduction in Aerobic and Anaerobic Bacteria | After six months of use, a 54-97% reduction in both aerobic and anaerobic bacteria in the mouth was observed. | [9] |

Experimental Protocols

The clinical efficacy of chlorhexidine has been established through rigorous experimental protocols, both in vitro and in vivo.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum concentration of chlorhexidine required to inhibit (bacteriostatic) or kill (bactericidal) specific oral microorganisms.

Methodology: Broth Dilution Test

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Streptococcus mutans, Porphyromonas gingivalis) is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

-

Serial Dilution of Chlorhexidine: A series of twofold dilutions of chlorhexidine gluconate are prepared in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of chlorhexidine that shows no visible microbial growth.

-

Determination of Minimum Bactericidal Concentration (MBC): An aliquot from the wells with no visible growth is subcultured onto an agar (B569324) plate. The MBC is the lowest concentration at which no microbial growth occurs on the agar plate.[10][11]

In Vivo Clinical Trials for Plaque and Gingivitis Assessment

Objective: To evaluate the clinical efficacy of chlorhexidine oral rinses in reducing plaque accumulation and gingival inflammation in human subjects.

Methodology: Randomized Controlled Trial (RCT)

-

Participant Selection: A cohort of participants with a certain level of plaque and gingivitis is recruited based on predefined inclusion and exclusion criteria.

-

Baseline Assessment: At the beginning of the study, baseline scores for plaque and gingivitis are recorded using standardized indices.

-

Plaque Index (e.g., Turesky modification of the Quigley-Hein Plaque Index): This index scores the area of the tooth surface covered by plaque on a scale of 0 to 5.[12]

-

Gingival Index (e.g., Löe and Silness Gingival Index): This index assesses the severity of gingival inflammation based on color, consistency, and bleeding on probing, with scores ranging from 0 to 3.[4]

-

-

Randomization: Participants are randomly assigned to different treatment groups (e.g., 0.12% chlorhexidine, 0.2% chlorhexidine, placebo).

-

Intervention: Participants follow a prescribed rinsing regimen (e.g., rinse with 15 mL for 30 seconds, twice daily) for a specified period (e.g., 2 to 4 weeks).

-

Follow-up Assessments: Plaque and gingivitis scores are re-evaluated at predetermined intervals throughout the study.

-

Statistical Analysis: The data is statistically analyzed to compare the changes in plaque and gingival scores between the treatment groups.

Signaling Pathways and Mechanisms of Action

Chlorhexidine's antimicrobial efficacy stems from its cationic nature and its interaction with the negatively charged components of microbial cell membranes. Its effect is concentration-dependent.

Bacteriostatic Action (Low Concentrations)

At lower concentrations, chlorhexidine is primarily bacteriostatic. The positively charged chlorhexidine molecules bind to the negatively charged phosphate (B84403) groups on the bacterial cell wall. This disrupts the integrity of the cell membrane, leading to the leakage of intracellular components with low molecular weight, such as potassium ions. This leakage disrupts the cell's osmotic equilibrium and inhibits its growth and multiplication.[1][3]

Bactericidal Action (High Concentrations)

At higher concentrations, chlorhexidine exhibits a bactericidal effect. The extensive damage to the cell membrane results in the leakage of larger molecules and the precipitation of cytoplasmic contents, leading to cell death.[1][2]

Experimental Workflow Overview

The development and validation of a chlorhexidine-based oral rinse follow a structured workflow from initial in vitro testing to comprehensive clinical trials.

Conclusion

The historical development of chlorhexidine-based oral rinses is a testament to rigorous scientific inquiry and clinical validation. From its origins as a broad-spectrum antiseptic, chlorhexidine has evolved into an indispensable tool in dentistry for the chemical management of plaque and gingivitis. Its well-documented efficacy, supported by decades of quantitative data from meticulously designed experiments, solidifies its position as a gold standard. The understanding of its concentration-dependent mechanism of action continues to inform its clinical application, ensuring optimal therapeutic outcomes. Future developments may focus on mitigating side effects, such as staining, while preserving its potent antimicrobial activity.

References

- 1. What is the mechanism of Chlorhexidine Hydrochloride? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. benchchem.com [benchchem.com]

- 4. Chlorhexidine mouthrinse as an adjunctive treatment for gingival health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The efficacy of 0.12% chlorhexidine mouthrinse compared with 0.2% on plaque accumulation and periodontal parameters: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Substantivity of a single chlorhexidine mouthwash on salivary flora: influence of intrinsic and extrinsic factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the substantivity of a chlorhexidine oral rinse in irradiated head and neck cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro evaluation of the antimicrobial activity of chlorhexidine and sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Foundational Research on the Efficacy of Cetylpyridinium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research concerning the efficacy of Cetylpyridinium (B1207926) Chloride (CPC). It details its core mechanisms of action, presents quantitative data on its antimicrobial and antiviral properties, and outlines the experimental protocols used to determine its effectiveness.

Introduction to Cetylpyridinium Chloride (CPC)

Cetylpyridinpyridinium chloride (CPC) is a cationic quaternary ammonium (B1175870) compound known for its broad-spectrum antimicrobial properties.[1][2][3] Chemically, it consists of a positively charged quaternary nitrogen atom within a pyridinium (B92312) ring, connected to a 16-carbon alkyl chain (hexadecane tail).[1][4] This amphiphilic structure is central to its biological activity.[5] First described in 1939, CPC is now a common active ingredient in various over-the-counter products, particularly oral hygiene formulations like mouthwashes and lozenges, to reduce plaque, gingivitis, and oral microbial loads.[1][4][6][7]

Mechanism of Action: Disruption of Microbial Membranes

The primary mechanism by which CPC exerts its antimicrobial effect is through the direct disruption of microbial cell membranes.[2][3][8] This process is a rapid, physicochemical interaction rather than a complex metabolic inhibition.

Key Steps in Membrane Disruption:

-

Electrostatic Attraction: The positively charged pyridinium head of the CPC molecule is electrostatically attracted to the net negative charge of microbial surfaces, which is due to components like lipopolysaccharides (LPS) in Gram-negative bacteria, lipoteichoic acid (LTA) in Gram-positive bacteria, and phospholipids (B1166683) in the cell membrane itself.[1][2][4]

-

Integration and Disorganization: Following this initial binding, the long, hydrophobic hexadecane (B31444) tail of CPC integrates into the lipid bilayer of the microbial membrane.[1][2] This insertion disrupts the membrane's structural integrity and fluidity.[1][4]

-

Increased Permeability: The disorganization of the lipid bilayer leads to increased membrane permeability.[2]

-

Leakage and Cell Death: This loss of integrity allows essential cytoplasmic components, such as ions and ATP, to leak from the cell, disrupting vital cellular processes and leading to cell death.[2] At higher concentrations, this process culminates in complete cell lysis.[1]

This mechanism is also effective against enveloped viruses, where CPC targets and disrupts the virus's protective lipid envelope, thereby inactivating it.[9][10][11]

Quantitative Efficacy Data

The effectiveness of CPC has been quantified against a wide range of bacteria, biofilms, and viruses.

The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial's potency. The tables below summarize the MIC values of CPC against various planktonic bacterial strains.

| Microorganism | Strain Type | CPC MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 10 | [1][4] |

| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 2 | [1][4] |

| Pseudomonas stutzeri | Adapted Strains | 150 - 400 | [1][4] |

| Pseudomonas aeruginosa | Adapted Strain | 2000 | [1][4] |

| Campylobacter jejuni | NCTC 11168 | 2 (pre-adaptation) | [1][4] |

| Campylobacter jejuni | NCTC 11168 (adapted) | 4 - 8 | [1][4] |

| Salmonella spp. | Foodborne Isolates | 8 - 256 | [1][4] |

| Candida krusei | Clinical Isolate | 33.0 | [12] |

CPC demonstrates significant efficacy in reducing the viability of bacteria within biofilms, which are notoriously difficult to eradicate.

| Biofilm Type | Organism(s) | CPC Concentration (%) | Treatment Time | Log Reduction (CFU) | Reference |

| 24-h Initial Biofilm | S. mutans | 0.05% | 10 min | ≥ 5 | [1][4] |

| 72-h Mature Biofilm | S. mutans | 0.1% | 1 min | 3 | [1][4] |

| 72-h Mature Biofilm | S. mutans | 0.1% | 10 min | ≥ 5 | [1][4] |

| 72-h Polymicrobial | S. mutans | 0.1% | 10 min | 4 | [1][4] |

| 72-h Polymicrobial | A. naeslundii | 0.1% | 10 min | 6 | [1][4] |

CPC is highly effective against enveloped viruses, including influenza and coronaviruses.

| Virus | Strain(s) | CPC Concentration | Treatment Time | Efficacy | Reference |

| Influenza A Virus | Multiple strains | 0.05% - 0.1% | ~2 min | 90% - 99.9% reduction in infectivity | [13] |

| Influenza Viruses | Susceptible & resistant strains | 5 - 20 µg/mL (EC₅₀) | 10 min | Potent virucidal activity | [11][14] |

| Respiratory Syncytial Virus (RSV) | mKate2 strain | ≥ 0.025% | ~2 min | ~99.9% reduction in infected cells | [13] |

| SARS-CoV-2 | Wuhan, Alpha, Beta, Gamma | 5 - 40 µg/mL | 30 min | Significant suppression of infectivity | [15][16] |

| SARS-CoV-2 | In suspension | 0.04% - 0.3% | 30 sec | > 99.9% reduction in viral load | [9] |

Key Experimental Protocols

The following sections detail the standardized methodologies used to generate the efficacy data presented above.

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a planktonic bacterial strain.

Objective: To find the lowest concentration of CPC that visibly inhibits the growth of a specific bacterium.

Materials:

-

96-well microtiter plates

-

Cetylpyridinium Chloride (CPC) stock solution

-

Appropriate sterile bacterial growth medium (e.g., Brain Heart Infusion broth)

-

Bacterial culture in logarithmic growth phase, adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL)

-

Incubator (e.g., 37°C with 5% CO₂)

-

Micropipettes and sterile tips

Procedure:

-

Preparation: Add 50 µL of sterile growth medium to all wells of a 96-well plate except the first column.

-

Serial Dilution: Add 100 µL of the CPC stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 50 µL from the last well. This creates a gradient of CPC concentrations.

-

Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control well (bacteria and medium, no CPC) and a negative control well (medium only, no bacteria or CPC).

-

Incubation: Cover the plate and incubate for 18-24 hours under conditions appropriate for the test organism.

-

Analysis: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of CPC in a well that shows no visible turbidity.

This protocol describes a general method to assess the virucidal activity of CPC against an enveloped virus.

Objective: To quantify the reduction in viral infectivity after a short exposure to CPC.

Materials:

-

Cetylpyridinium Chloride (CPC) test solutions at various concentrations.

-

Purified virus stock of known titer (e.g., Plaque-Forming Units per mL or TCID₅₀).

-

Appropriate host cell line for the virus (e.g., VeroE6/TMPRSS2 for SARS-CoV-2).[15]

-

Cell culture medium and supplements.

-

Neutralizing agent or dilution buffer to stop CPC activity.

-

Incubator for cell culture.

-

Equipment for quantifying viral infectivity (e.g., for performing a plaque assay or TCID₅₀ assay).

Procedure:

-

Reaction Setup: In a sterile tube, mix a defined volume of the virus stock with an equal volume of the CPC test solution (or a control solution like PBS).

-

Incubation/Exposure: Incubate the mixture at room temperature for a specified contact time (e.g., 30 seconds, 2 minutes, 10 minutes).[9][13]

-

Neutralization: Immediately following incubation, stop the virucidal action by either diluting the mixture significantly in cold cell culture medium or by adding a specific chemical neutralizer. This step is critical to prevent CPC from damaging the host cells in the subsequent step.

-

Infection of Host Cells: Inoculate a prepared monolayer of host cells with serial dilutions of the neutralized virus/CPC mixture.

-

Adsorption: Allow the virus to adsorb to the cells for approximately 1 hour.

-

Quantification: After adsorption, remove the inoculum and proceed with a standard viral quantification method. For a plaque assay, this involves adding a semi-solid overlay medium and incubating for several days until plaques (zones of cell death) are visible.

-

Analysis: Count the number of plaques to determine the viral titer (PFU/mL) in the treated samples versus the control samples. Calculate the percentage or log reduction in viral load.

References

- 1. journals.asm.org [journals.asm.org]

- 2. What is the mechanism of Cetylpyridinium? [synapse.patsnap.com]

- 3. Articles [globalrx.com]

- 4. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Effect of Cetylpyridinium Chloride Addition on the Antibacterial Activity and Surface Hardness of Resin-Based Dental Composites [mdpi.com]

- 6. Efficacy of cetylpyridinium chloride used as oropharyngeal antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro anti-Helicobacter pylori activity and antivirulence activity of cetylpyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is Cetylpyridinium used for? [synapse.patsnap.com]

- 9. SUNSTAR research suggests CPC-containing mouthwash could help reducing the SARS- CoV-2 viral load by more than 99.9% in vitro. | [sunstar.com]

- 10. sciencedaily.com [sciencedaily.com]

- 11. Cetylpyridinium Chloride (CPC) Exhibits Potent, Rapid Activity Against Influenza Viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cetylpyridinium chloride and chlorhexidine show antiviral activity against Influenza A virus and Respiratory Syncytial virus in vitro | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. news-medical.net [news-medical.net]

Unraveling the Synergistic Core of Denoral: A Technical Guide to its Multi-Modal Efficacy

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of the synergistic and complementary actions of the active ingredients within the Denoral toothpaste formulation. Designed for researchers, scientists, and drug development professionals in the oral healthcare sector, this document elucidates the individual and combined mechanisms of Potassium Nitrate (B79036), Triclosan (B1682465), and Sodium Monofluorophosphate. The strategic combination of these agents targets the primary facets of common oral health issues: dentinal hypersensitivity, microbial plaque accumulation, and dental caries.

Core Active Ingredients and Their Primary Mechanisms

Denoral's formulation is built upon a triad (B1167595) of active ingredients, each with a distinct and well-documented mechanism of action in the oral cavity. The synergistic potential of this formulation arises from the complementary nature of these actions, providing a multi-pronged approach to oral health.

-

Potassium Nitrate: Primarily addresses dentinal hypersensitivity. Its mechanism is not one of occlusion but of neural depolarization.[1][2][3] Potassium ions (K+) released from the nitrate salt diffuse through the dentinal tubules and accumulate in the extracellular fluid surrounding the intradental nerves.[4] This elevation in extracellular K+ concentration leads to depolarization of the nerve cell membrane, rendering it less excitable and thereby reducing the transmission of pain signals in response to stimuli.[3][4] The effect of potassium nitrate is cumulative, with noticeable pain reduction often occurring after several weeks of consistent use.[1]

-

Triclosan: A broad-spectrum antibacterial and antifungal agent, Triclosan is the primary anti-plaque and anti-gingivitis component.[5] At lower, bacteriostatic concentrations typical in toothpaste, its principal target is the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme.[5][6] By inhibiting this enzyme, Triclosan disrupts fatty acid synthesis, which is crucial for building and maintaining bacterial cell membranes, ultimately inhibiting bacterial growth.[6][7] At higher concentrations, it can act as a biocide with multiple targets.[5][6] This antimicrobial action is effective against a wide range of oral bacteria, including those implicated in plaque formation and gingivitis.[8]

-

Sodium Monofluorophosphate (SMFP): This compound serves as a fluoride (B91410) source for the prevention of dental caries.[9][10] In the oral cavity, SMFP is hydrolyzed by salivary enzymes to release fluoride ions (F-).[11] These fluoride ions integrate into the tooth enamel structure, forming fluorapatite, which is more resistant to acid demineralization than the natural hydroxyapatite.[10] Fluoride also enhances the remineralization of enamel that has been demineralized by acids produced by plaque bacteria.[9]

The formulation may also contain Salt (Sodium Chloride) and Soda (Sodium Bicarbonate) , which act as gentle abrasives to aid in the removal of surface stains and plaque.[12] Additionally, salt can stimulate saliva production, which contains minerals that help strengthen tooth enamel and possesses natural antibacterial properties.[12][13]

Synergistic and Complementary Effects

While direct synergistic studies on the triple combination are not extensively detailed in the available literature, the complementary actions of the ingredients provide a comprehensive therapeutic effect.

A clinical study investigating a toothpaste containing 0.3% Triclosan, 5% Potassium Nitrate, and 0.76% Sodium Monofluorophosphate demonstrated effectiveness in reducing dentine hypersensitivity.[14] The study highlighted the potential for a combined formulation to address multiple oral health concerns simultaneously. Another study comparing a toothpaste with Triclosan and Zinc Citrate to one with Potassium Nitrate found the former to be more effective against plaque and gingivitis, while the latter was superior in reducing hypersensitivity, suggesting that a combination of these agents would be beneficial.[15]

The combination of Triclosan and Fluoride has been shown to be more effective in reducing plaque and gingivitis than fluoride toothpaste alone.[16] A Cochrane review of 30 studies concluded that toothpastes containing triclosan/copolymer and fluoride showed a 22% reduction in both dental plaque and gingival inflammation compared to fluoride-only toothpastes.[5]

The overall efficacy of the Denoral formulation can be considered a composite of these individual and combined actions, where each ingredient addresses a different aspect of oral pathology, leading to a broader therapeutic outcome than could be achieved by any single ingredient alone.

Quantitative Data Summary

The following tables summarize the quantitative data from relevant clinical studies on the efficacy of toothpastes containing the active ingredients found in Denoral.

| Table 1: Efficacy of Triclosan and Sodium Monofluorophosphate on Plaque Reduction | |

| Study Design | Cross-sectional study with 100 school children (13-16 years) divided into two groups. |

| Intervention Group A | Toothpaste with 0.3% Triclosan. |

| Intervention Group B | Toothpaste with 0.8% Sodium Monofluorophosphate. |

| Primary Outcome | Plaque Index (PI) measured weekly for 10 weeks. |

| Results | The Triclosan group showed a statistically significant greater reduction in plaque accumulation compared to the Sodium Monofluorophosphate group at 3 weeks. |

| Table 2: Clinical Efficacy of a Toothpaste containing Potassium Nitrate, Sodium Fluoride, Xylitol, and Triclosan | |

| Study Design | Clinical trial with 30 patients with sensitive teeth, randomly divided into two groups.[17] |

| Intervention Group I | Toothpaste with 5% Potassium Nitrate, Sodium Fluoride, Xylitol, and Triclosan.[17] |

| Intervention Group II | Mouthwash with 3% Potassium Nitrate, Sodium Fluoride, Xylitol, and Triclosan.[17] |

| Primary Outcome | Sensitivity score measured using a Visual Analogue Scale (VAS) at baseline, 2 weeks, and 4 weeks in response to evaporative and thermal stimuli.[17] |

| Results | Both the toothpaste and mouthwash showed a statistically significant decrease in sensitivity scores. There was no statistically significant difference between the two groups, though both were effective.[17] |

Experimental Protocols

Protocol for Plaque Reduction Study

A cross-sectional study was conducted with 100 school children aged 13-16. Participants were divided into two groups: Group A received a toothpaste containing 0.3% Triclosan, and Group B received a toothpaste with 0.8% Sodium Monofluorophosphate. Clinical assessment of plaque was performed using the Silness-Loe Plaque Index at weekly intervals for 10 weeks. Data were analyzed using SPSS version 16 and a one-way ANOVA test.

Protocol for Dentinal Hypersensitivity Study

A clinical trial involved 30 patients with dentinal hypersensitivity.[17] They were randomly assigned to either a toothpaste group (5% Potassium Nitrate, Sodium Fluoride, Xylitol, and Triclosan) or a mouthwash group (3% Potassium Nitrate, Sodium Fluoride, Xylitol, and Triclosan).[17] Sensitivity to evaporative and thermal stimuli was assessed at baseline, 2 weeks, and 4 weeks using a Visual Analogue Scale (VAS).[17]

Visualized Mechanisms of Action

The following diagrams illustrate the key mechanisms of action of Denoral's active ingredients.

Caption: Mechanism of Potassium Nitrate in reducing dentinal hypersensitivity.

Caption: Triclosan's inhibition of bacterial fatty acid synthesis.

Caption: Conversion of SMFP to Fluoride and formation of Fluorapatite.

Caption: Logical workflow of Denoral's multi-ingredient therapeutic approach.

References

- 1. Reduction in Dental Hypersensitivity with Nano-Hydroxyapatite, Potassium Nitrate, Sodium Monoflurophosphate and Antioxidants# [opendentistryjournal.com]

- 2. thejcdp.com [thejcdp.com]

- 3. jacksonavedental.com [jacksonavedental.com]

- 4. dentalcare.com [dentalcare.com]

- 5. Triclosan - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Triclosan? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tomsofmaine.ca [tomsofmaine.ca]

- 10. Sodium monofluorophosphate - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. colgate.com [colgate.com]

- 13. What is Salt Toothpaste? [wellnessdentalplan.com]

- 14. The effect of a new toothpaste containing potassium nitrate and triclosan on gingival health, plaque formation and dentine hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iosrjournals.org [iosrjournals.org]

- 16. Triclosan/copolymer containing toothpastes for oral health | Cochrane [cochrane.org]

- 17. Evaluation of the clinical efficacy of potassium nitrate desensitizing mouthwash and a toothpaste in the treatment of dentinal hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Early Discovery and Synthesis of Fluoride Compounds for Dental Caries Prevention

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluoride (B91410) into dental care stands as one of the most significant public health achievements of the 20th century. This technical guide provides an in-depth review of the seminal discoveries, pivotal experiments, and early synthesis methodologies of fluoride compounds that established their role in caries prevention. It details the observational research that linked fluoride to dental health, the landmark epidemiological studies that quantified its effects, and the community-wide trials that confirmed its efficacy. Furthermore, this document outlines the early chemical synthesis processes for key compounds like sodium fluoride and stannous fluoride and describes the initial clinical protocols for both community-level water fluoridation and topical applications. All quantitative data from these foundational studies are presented in structured tables, and key experimental workflows are visualized using logical diagrams to provide a comprehensive resource for researchers in the field.

Early Observations: From "Colorado Brown Stain" to Caries Resistance

The journey of fluoride in dentistry began not with a planned experiment, but with a clinical observation. In 1901, a young dentist named Dr. Frederick McKay opened a practice in Colorado Springs, Colorado, and was struck by the prevalence of peculiar brown stains on the teeth of his patients, a condition locals called "Colorado Brown Stain".[1][2] While aesthetically displeasing, McKay made a critical counterintuitive observation: teeth afflicted with this staining were remarkably resistant to decay.[3]

In 1909, McKay began a collaboration with the renowned dental researcher Dr. Greene Vardiman Black.[4] Together, they established two crucial facts:

-

The staining, which Black termed "mottled enamel," was a developmental imperfection that occurred as children's teeth were forming.[3][4]

-

Teeth with mottled enamel exhibited a surprising and inexplicable resistance to dental caries.

McKay suspected an unidentified substance in the local drinking water was responsible. This hypothesis was confirmed in 1931 when H.V. Churchill, a chemist with the Aluminum Company of America (ALCOA), analyzed a water sample from Bauxite, Arkansas (another town with endemic mottled enamel) using photospectrographic analysis and identified high concentrations of fluoride.[5]

Epidemiological Investigations: The Work of H. Trendley Dean

The identification of fluoride as the causative agent of mottled enamel (now termed fluorosis) prompted systematic investigation by the U.S. Public Health Service. In 1931, Dr. H. Trendley Dean was appointed to lead this research at the newly formed National Institute of Health.[6][7] Dean's primary objective was to determine the concentration at which fluoride caused fluorosis. His meticulous epidemiological work, however, would ultimately prove the caries-preventive benefits of fluoride at specific concentrations.

The "21 Cities Study"

Dean's landmark investigation, known as the "21 Cities Study," systematically examined the relationship between the concentration of naturally occurring fluoride in drinking water and the prevalence of both dental caries and fluorosis in children.[8][9] The study analyzed data from 7,257 children aged 12-14 across 21 cities in four states.[8] The findings demonstrated a striking inverse correlation: as the concentration of fluoride in the water increased, the incidence of dental caries decreased significantly.[5][8]

Dean's research established that a fluoride concentration of approximately 1.0 part per million (ppm) offered substantial protection against caries while causing only sporadic instances of very mild, aesthetically insignificant enamel fluorosis.[5][10] This critical finding laid the scientific foundation for community water fluoridation as a public health measure.

Quantitative Data: Caries Experience vs. Fluoride Concentration

The table below summarizes key data from Dean's research, illustrating the relationship between fluoride levels in the municipal water supply and the dental caries experience, as measured by the Decayed, Missing, or Filled Teeth (DMFT) index.

| City | Fluoride Concentration (ppm) | Number of Children Examined | Dental Caries Experience (DMFT per 100 Children) |

| Galesburg, IL | 1.9 | 273 | 236 |

| Monmouth, IL | 1.8 | 100 | 282 |

| East Moline, IL | 1.2 | 168 | 304 |

| Kewanee, IL | 0.9 | 123 | 343 |

| Marion, OH | 0.4 | 390 | 633 |

| Quincy, IL | 0.1 | 291 | 706 |

| Michigan City, IN | 0.1 | 236 | 1037 |

| Zanesville, OH | 0.2 | 448 | 733 |

Data adapted from Dean, H.T., et al. (1942). Public Health Reports.[8][11]

Synthesis of Early Fluoride Compounds

The transition from observational studies to controlled clinical trials required the ability to produce specific fluoride compounds. The two primary compounds used in early dental research were Sodium Fluoride (NaF) and Stannous Fluoride (SnF₂).

Sodium Fluoride (NaF)

Sodium fluoride was the compound of choice for the first community water fluoridation trials. In the 1940s, it was primarily synthesized by neutralizing hydrofluoric acid (HF), often a byproduct from the superphosphate (B1263860) fertilizer industry where apatite rock (a calcium phosphate (B84403) mineral containing fluorine) was treated with sulfuric acid.[12][13][14]

Reaction Principle: The synthesis involves a straightforward acid-base neutralization.

-

Using Sodium Carbonate (Soda Ash): 2HF + Na₂CO₃ → 2NaF + H₂O + CO₂

-

Using Sodium Hydroxide (B78521) (Caustic Soda): HF + NaOH → NaF + H₂O[14]

General Industrial Protocol (circa 1940s):

-

Reaction: Hydrofluoric acid was reacted with either a solution of sodium carbonate or sodium hydroxide in a large vat. Precise control of pH was essential to ensure complete reaction and purity of the final product.[11]

-

Precipitation: Sodium fluoride, being less soluble in water than the reactants, would precipitate out of the solution.

-

Separation: The precipitated NaF salt was then separated from the liquid phase via centrifugation.

-

Drying: The resulting solid NaF was dried to produce a stable, crystalline powder suitable for addition to public water supplies.

Stannous Fluoride (SnF₂)

Stannous fluoride emerged later, primarily for topical applications and as an active ingredient in dentifrices, with the first such toothpaste appearing in 1950.[2][5] Early production methods were less standardized than for NaF. One common laboratory and potential early industrial method involved the reaction of stannous oxide with hydrofluoric acid.

Reaction Principle: SnO + 2HF → SnF₂ + H₂O[6]

Challenges: A significant challenge with early stannous fluoride formulations was stability. In aqueous solutions, stannous fluoride is prone to hydrolysis and oxidation (the stannous Sn²⁺ ion becomes the ineffective stannic Sn⁴⁺ ion), which reduced its therapeutic efficacy and led to issues like tooth staining.[2][5] This instability drove much of the later research into dentifrice formulation.

Landmark Controlled Trials: Proving the Efficacy of Fluoridation

Following Dean's epidemiological work, the next logical step was to conduct prospective, controlled trials by adding fluoride to community water supplies that had negligible natural levels.

The Grand Rapids-Muskegon Study (1945)

On January 25, 1945, Grand Rapids, Michigan, became the first city in the world to artificially fluoridate its public water supply, marking the beginning of a new era in preventive dentistry.[10][12]

Experimental Protocol:

-

Study Site: Grand Rapids, Michigan. The water supply was fluoridated to a target concentration of 1.0 ppm using sodium fluoride (NaF).

-

Control Site: Muskegon, Michigan, a nearby city with similar demographics and a low-fluoride water supply, served as the control.[10]

-

Duration: The study was planned for 15 years.

-

Data Collection: Annual dental examinations were conducted on schoolchildren in both cities. The primary endpoint was the change in dental caries prevalence, measured using the DMFT index. The examinations were standardized, involving visual inspection with a mirror and explorer under adequate lighting.[15][16]

Logical Workflow of the Grand Rapids Study

Caption: Workflow of the Grand Rapids water fluoridation trial.

Quantitative Results: After just 11 years, the results were so profound that the study was widely reported. The caries rate among Grand Rapids children born after fluoride was added to the water supply dropped by over 60%.[12][17] The data below shows the initial changes after approximately five years of fluoridation compared to the baseline and the control city.

| Age | Grand Rapids (Fluoridated) DMFT/Child 1944-45 (Baseline) | Grand Rapids (Fluoridated) DMFT/Child 1949-50 | % Reduction | Muskegon (Control) DMFT/Child 1944-45 (Baseline) | Muskegon (Control) DMFT/Child 1949-50 | % Change |

| 6 | 0.78 | 0.38 | 51.3% | 0.81 | 0.63 | -22.2% |

| 8 | 2.94 | 2.16 | 26.5% | 2.81 | 2.58 | -8.2% |

| 10 | 4.92 | 3.56 | 27.7% | 4.71 | 4.44 | -5.7% |

| 13 | 9.73 | 8.11 | 16.7% | 9.98 | 9.52 | -4.6% |

| 16 | 13.50 | 11.83 | 12.4% | 14.07 | 12.51 | -11.1% |

Data adapted from Arnold, F.A., Jr., et al. (1950) and Digital Commons @ UConn (2015).[18]

The Newburgh-Kingston Study (1945)

Launched concurrently with the Grand Rapids study, this trial in New York provided further robust evidence of fluoridation's benefits.

Experimental Protocol:

-

Study Site: Newburgh, New York. Water supply fluoridated to 1.0-1.2 ppm with sodium fluoride starting May 2, 1945.[19]

-

Control Site: Kingston, New York, a demographically similar city with fluoride-deficient water.[20]

-

Data Collection: Similar to the Grand Rapids study, baseline and periodic dental examinations of schoolchildren were conducted to assess DMFT rates.

Quantitative Results: After 10 years of water fluoridation, the children in Newburgh showed a dramatic reduction in dental caries compared to their counterparts in Kingston.

| Age Group | Kingston (Control) DMFT Rate (per 100 children) 1954-55 | Newburgh (Fluoridated) DMFT Rate (per 100 children) 1954-55 | % Reduction in Newburgh |

| 6-9 years | 23.4 | 10.9 | 53.4% |

| 10-12 years | 49.9 | 23.5 | 52.9% |

| 13-14 years | 86.8 | 40.5 | 53.3% |

Early Topical Fluoride Application

Alongside community-level water fluoridation, researchers investigated the direct application of fluoride solutions to the teeth. Dr. Basil G. Bibby was a pioneer in this area, conducting early studies on the local cariostatic effects of fluoride.[18] However, the most widely adopted early technique was developed by Dr. John W. Knutson.

Knutson's Technique

In the 1940s, Knutson and his colleagues developed and recommended a specific protocol for the professional application of a 2% sodium fluoride solution.

Experimental Protocol (Knutson's Technique):

-

Preparation of Solution: A 2% aqueous solution of sodium fluoride was prepared by dissolving 20 grams of NaF powder in 1 liter of distilled water, typically stored in a plastic bottle to prevent fluoride ions from reacting with the silica (B1680970) in glass.

-

Initial Prophylaxis: The first application in a series was preceded by a thorough cleaning and polishing of the teeth.

-

Application Procedure:

-

Teeth were isolated, typically one quadrant at a time, using cotton rolls.

-

The isolated teeth were dried thoroughly with compressed air.

-